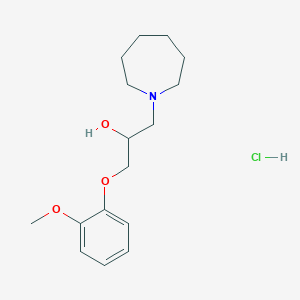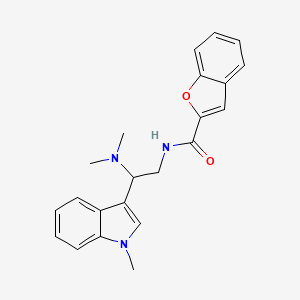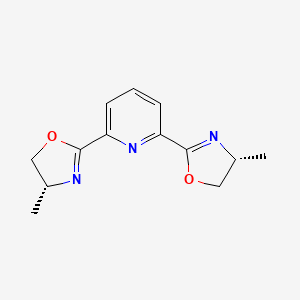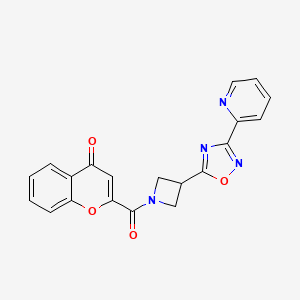![molecular formula C14H22N2O2 B2736765 Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate CAS No. 1314698-89-9](/img/structure/B2736765.png)
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate: is a chemical compound with the molecular formula C14H22N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate.
Three-Component Coupling: Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Reduced forms of the carbamate.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine:
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the cyclooxygenase-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
- Tert-butyl N-(2-aminophenyl)carbamate
- Tert-butyl N-(3-bromopropyl)carbamate
- Tert-butyl N-(2-oxoethyl)carbamate
Uniqueness:
- Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl N-[3-(2-aminopropan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-7-10(9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNWWJSJZUIZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1-benzylpiperidin-4-yl)methyl]-N-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B2736687.png)

![2-[(E)-[(3-chloro-4-methoxyphenyl)methylidene]amino]ethan-1-ol](/img/structure/B2736690.png)


![(E)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2736695.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2736696.png)

![N-(3,4-dimethoxyphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2736699.png)

![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2736703.png)
![2-Benzyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2736705.png)
